![molecular formula C25H27ClN2O3S B2862483 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 943191-40-0](/img/structure/B2862483.png)
1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
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Description
1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as TRO19622, is a piperazine derivative that has attracted attention in the scientific community due to its potential therapeutic applications. TRO19622 has been studied for its ability to modulate the activity of the serotonin 5-HT6 receptor, which is involved in the regulation of mood, cognition, and appetite.
Scientific Research Applications
Antimicrobial Activities
Novel derivatives, such as 1,2,4-triazole and benzothiazole compounds, have been synthesized and evaluated for their antimicrobial activities. These compounds, including those with piperazine scaffolds, have shown good to moderate activities against test microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007), (Patel & Agravat, 2007).
Pharmaceutical Intermediate Synthesis
1-(2,3-Dichlorophenyl)piperazine and related compounds have been synthesized from various starting materials, highlighting the importance of piperazine derivatives as intermediates in pharmaceutical synthesis. These synthetic routes offer insights into the production of compounds with potential therapeutic applications, emphasizing the versatility of piperazine-based structures in drug development (Quan, 2006), (Li Ning-wei, 2006).
Potential in Treating Chronic Diseases
Compounds derived from piperazine, including those with sulfonamide and benzothiazole groups, have been investigated for their inhibitory potential against enzymes relevant to chronic diseases like type 2 diabetes and Alzheimer's disease. These studies suggest that such derivatives can be promising candidates for drug discovery and development aimed at managing these conditions (Abbasi et al., 2018).
Role in Drug Discovery
Piperazine derivatives, including those with specific modifications, have been explored for their binding affinity and selectivity towards various receptors, such as dopamine and serotonin receptors. These findings underscore the potential of piperazine compounds in the discovery of new drugs targeting the central nervous system and other disorders (Perrone et al., 2000), (Karolak‐Wojciechowska et al., 2003).
properties
IUPAC Name |
1-benzhydryl-4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3S/c1-2-31-23-14-13-22(26)19-24(23)32(29,30)28-17-15-27(16-18-28)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDKQXWSXNYGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine |
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